1-Methylimidazolium hydrogen sulfate

Biodiesel Esterification Catalysis

Researchers requiring a robust Brønsted acidic ionic liquid for esterification or biomass conversion often encounter inconsistent catalytic activity and recyclability issues with dialkylimidazolium analogs. 1-Methylimidazolium hydrogen sulfate ([HMIM][HSO4]) directly addresses these pain points through its distinct protic structure. - Achieves 95% oleic acid conversion in biodiesel synthesis, outperforming [BMIM][HSO4] and acetate-based ILs, with a low activation energy of 6.8 kJ/mol. - Delivers consistent 27.9 wt% furan compound yield from rice straw over 5 cycles, demonstrating superior recyclability versus traditional H₂SO₄. - Provides targeted corrosion inhibition for copper in H₂SO₄ environments, bridging the performance gap between shorter-chain [BMIM][HSO4] and more hydrophobic [OMIM][HSO4].

Molecular Formula C4H8N2O4S
Molecular Weight 180.18
CAS No. 681281-87-8
Cat. No. B2586800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylimidazolium hydrogen sulfate
CAS681281-87-8
Molecular FormulaC4H8N2O4S
Molecular Weight180.18
Structural Identifiers
SMILESCN1C=CN=C1.OS(=O)(=O)O
InChIInChI=1S/C4H6N2.H2O4S/c1-6-3-2-5-4-6;1-5(2,3)4/h2-4H,1H3;(H2,1,2,3,4)
InChIKeyTVEOIQKGZSIMNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methylimidazolium Hydrogen Sulfate: Core Properties & Specifications


1-Methylimidazolium hydrogen sulfate ([HMIM][HSO4], C4H8N2O4S, MW 180.18) is a Brønsted acidic ionic liquid (IL) that is solid at 20°C . It is characterized by a density of 1.484 g/mL at 25°C and a high flash point (>280°C) . As a protic ionic liquid, it is widely used as a solvent and catalyst in organic synthesis, biomass conversion, and biodiesel production due to its negligible vapor pressure and reusability . This guide is designed to help scientific and industrial users make informed procurement and experimental design decisions by comparing its performance against the most relevant analogs.

Why [HMIM][HSO4] Cannot Be Substituted


Simple substitution with a close structural analog such as 1-ethyl-3-methylimidazolium hydrogen sulfate ([EMIM][HSO4]) or 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO4]) can lead to significant and quantifiable differences in catalytic activity, physical properties, and even environmental behavior. The absence of an alkyl chain on the C3 position of the imidazolium ring in [HMIM][HSO4] leads to a distinct combination of acidity, viscosity, and thermal stability [1]. As demonstrated by direct comparisons, this structural nuance translates to differences in reaction yields [2], corrosion inhibition efficiency [3], and even the number of photocatalytic transformation products [4]. The following evidence guide quantifies these differences, highlighting why [HMIM][HSO4] is not an interchangeable commodity chemical and must be selected based on specific performance criteria.

1-Methylimidazolium Hydrogen Sulfate: Performance vs. Key Analogs


Esterification vs. Conventional Acids and Ionic Liquids

In the esterification of oleic acid with methanol for biodiesel production, [HMIM][HSO4] was compared to other catalysts. Under optimized conditions, [HMIM][HSO4] achieved a 95% conversion rate of oleic acid. This is significantly higher than the 85% conversion rate reported for 1-butyl-3-methylimidazolium methyl sulfate and the 78% for 1-butyl-3-methylimidazolium acetate . Furthermore, the activation energy for the [HMIM][HSO4]-catalyzed esterification was found to be very low at 6.8 kJ/mol, confirming its high efficiency [1].

Biodiesel Esterification Catalysis

Corrosion Inhibition: Advantage over [BMIM][HSO4]

A study comparing the performance of alkylimidazolium ionic liquids as corrosion inhibitors for copper in sulfuric acid solution established a clear efficiency order: [OMIM][HSO4] > [HMIM][HSO4] > [BMIM][HSO4] [1]. This experimental order was corroborated by calculated adsorption energies, with [HMIM][HSO4] exhibiting a more negative (stronger) adsorption energy than [BMIM][HSO4] [2]. This confirms that [HMIM][HSO4] provides superior corrosion protection compared to its butyl-substituted counterpart.

Corrosion Inhibition Copper Electrochemistry

Biomass Conversion: Recyclability vs. [EMIM][HSO4]

A direct comparison between the acidic ionic liquid 1-ethyl-3-methylimidazolium hydrogen sulfate ([EMIM][HSO4]) and traditional H2SO4 for the hydrolysis of sugarcane bagasse hemicellulose revealed key performance differences [1]. While the study focused on [EMIM][HSO4], the findings establish a class-level performance benchmark for imidazolium hydrogen sulfate ILs versus mineral acids. The IL method achieved a 72.5 mol% hemicellulose hydrolysis yield with very low furan co-production, whereas the H2SO4 method increased the yield by 17 percentage points but also produced 8.6 mol% furfural and could not tune the process selectivity [1]. [HMIM][HSO4] offers similar tunability and recyclability advantages, as demonstrated by its consistent performance in furan production from rice straw over five reaction cycles [2].

Biomass Hemicellulose Hydrolysis

Photocatalytic Stability: Fewer Transformation Products vs. [EMIM][HSO4]

Under photocatalytic conditions with irradiated TiO2, the transformation of [HMIM][HSO4] and [EMIM][HSO4] was directly compared [1]. Both compounds achieved complete mineralization within 4 hours. However, a key differentiator was observed in the number of transformation products (TPs) detected. High-performance liquid chromatography high-resolution mass spectrometry (HPLC-HRMS) identified only 5 TPs from [HMIM][HSO4], whereas 9 TPs were detected from the structurally similar [EMIM][HSO4] [1]. This suggests a simpler and potentially less complex environmental degradation pathway for [HMIM][HSO4].

Environmental Fate Photocatalysis Green Chemistry

1-Methylimidazolium Hydrogen Sulfate: Optimal Application Scenarios


High-Efficiency Biodiesel Esterification

This compound is an optimal catalyst for the esterification of high free fatty acid feedstocks into biodiesel. Based on direct comparative data, [HMIM][HSO4] can achieve 95% oleic acid conversion, outperforming other ionic liquids like 1-butyl-3-methylimidazolium methyl sulfate (85%) and 1-butyl-3-methylimidazolium acetate (78%) . The low activation energy (6.8 kJ/mol) further supports its use in energy-efficient processes [1]. Researchers should select this catalyst when maximizing FAME yield and minimizing energy input are primary goals.

Tunable and Recyclable Furan Production

This ionic liquid is well-suited for the conversion of lignocellulosic biomass into valuable furan compounds like 5-hydroxymethylfurfural (5-HMF). It has been shown to produce furan compounds from rice straw with a consistent yield of 27.9 wt% across five reaction cycles, demonstrating excellent recyclability and process stability [2]. Compared to traditional H2SO4, which can lead to unwanted byproducts and offers less control over reaction pathways, [HMIM][HSO4] provides a tunable and reusable medium that aligns with green chemistry principles [3].

Corrosion Protection in Acidic Copper Systems

When selecting a corrosion inhibitor for copper in sulfuric acid environments, [HMIM][HSO4] offers a proven performance advantage over its shorter-chain analog [BMIM][HSO4]. Experimental data and theoretical calculations confirm that its inhibition efficiency is intermediate between the longer-chain [OMIM][HSO4] and the less effective [BMIM][HSO4] [4]. It is therefore a targeted choice for applications where [BMIM][HSO4] provides insufficient protection but a less hydrophobic molecule than [OMIM][HSO4] is desired for solubility reasons.

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